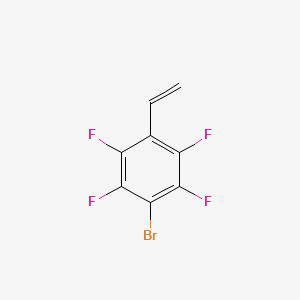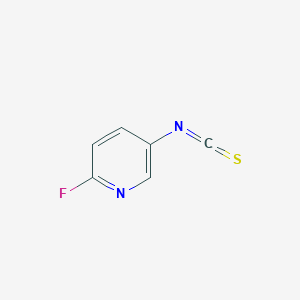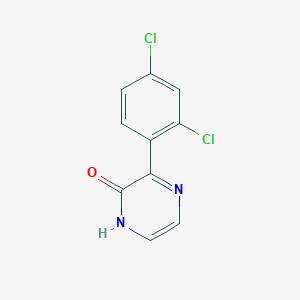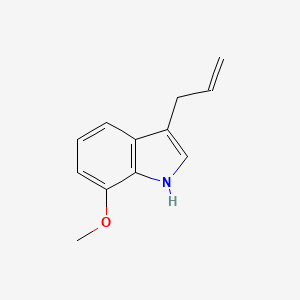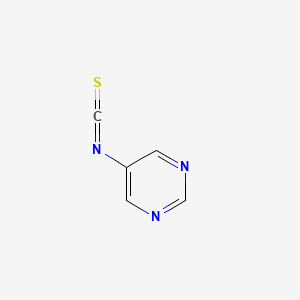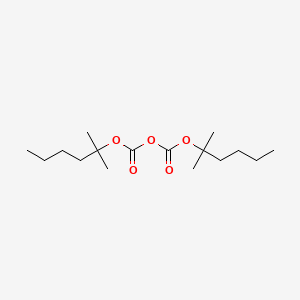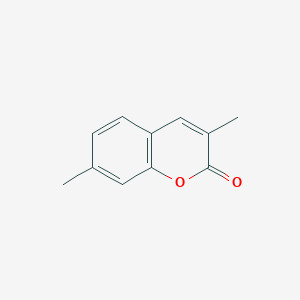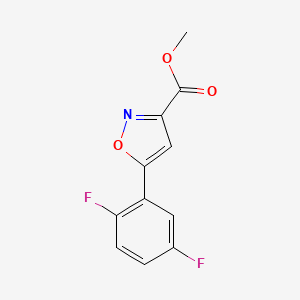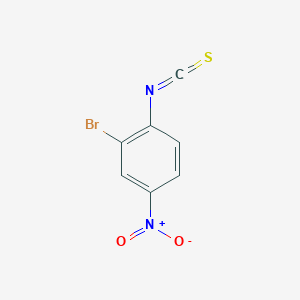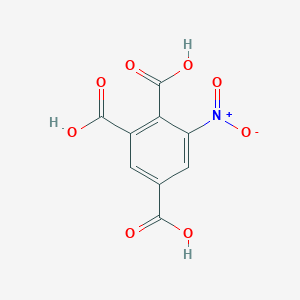
6-Nitrobenzene-1,2,4-tricarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Nitrobenzene-1,2,4-tricarboxylic acid is an organic compound with the molecular formula C9H5NO8 It is a derivative of benzene, where three carboxylic acid groups and one nitro group are attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-nitrobenzene-1,2,4-tricarboxylic acid typically involves the nitration of benzene-1,2,4-tricarboxylic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the nitro group is introduced into the benzene ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can participate in substitution reactions, where the nitro group can be replaced by other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents or nucleophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 6-aminobenzene-1,2,4-tricarboxylic acid.
Substitution: Formation of various substituted benzene derivatives depending on the substituent introduced.
科学研究应用
6-Nitrobenzene-1,2,4-tricarboxylic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 6-nitrobenzene-1,2,4-tricarboxylic acid involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the carboxylic acid groups can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
相似化合物的比较
Trimellitic Acid (Benzene-1,2,4-tricarboxylic Acid): Similar structure but lacks the nitro group.
Hemimellitic Acid (Benzene-1,2,3-tricarboxylic Acid): Another isomer with carboxylic acid groups in different positions.
Trimesic Acid (Benzene-1,3,5-tricarboxylic Acid): Isomer with carboxylic acid groups in the 1,3,5 positions.
Uniqueness: 6-Nitrobenzene-1,2,4-tricarboxylic acid is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity compared to its isomers and other similar compounds.
属性
分子式 |
C9H5NO8 |
|---|---|
分子量 |
255.14 g/mol |
IUPAC 名称 |
6-nitrobenzene-1,2,4-tricarboxylic acid |
InChI |
InChI=1S/C9H5NO8/c11-7(12)3-1-4(8(13)14)6(9(15)16)5(2-3)10(17)18/h1-2H,(H,11,12)(H,13,14)(H,15,16) |
InChI 键 |
FAPSHMSSVKCNBN-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C(=C1C(=O)O)C(=O)O)[N+](=O)[O-])C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


